molecular formula C19H12N4O5S3 B2412238 (Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 865182-25-8

(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No. B2412238
CAS RN: 865182-25-8
M. Wt: 472.51
InChI Key: OFAHULKJOBDEIB-VZCXRCSSSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is often used as a core structure in the development of new drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole structure is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. For example, they can exhibit different solubilities, melting points, and reactivities .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The synthesis and nitration processes of benzo[b]thiophen derivatives, including benzo[b]thiophen-2-carboxylic acid and its derivatives, have been explored in different conditions, providing insights into the reactivity and structural analysis of these compounds (Cooper & Scrowston, 1971).

Structural Characterization and Spectroscopy

  • Research has focused on the preparation of 7-substituted benzo[b]thiophenes and 1,2-benzisothiazoles, which include the structural elucidation and synthesis pathways of these derivatives (Rahman & Scrowston, 1984).
  • Detailed spectroscopic analyses, such as infrared and NMR, have been employed to understand the structures of various benzo[b]thiophene derivatives and their nitration products (Brown et al., 1969).

Pharmaceutical and Biological Applications

  • Synthesis and characterization of thiophene-based carboxamides have been conducted, including antimicrobial evaluations and docking studies, indicating potential pharmaceutical applications (Talupur et al., 2021).
  • A series of benzo[b]thiophene derivatives have been synthesized and tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting therapeutic potential (Amr et al., 2010).

Chemical Sensing and Analytical Applications

  • Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions, demonstrating the utility of benzo[b]thiophene derivatives in analytical chemistry (Wang et al., 2015).

Material Science and Coordination Chemistry

  • The design and synthesis of benzo[b]thiophene derivatives have been studied for their potential applications in material science and coordination chemistry, focusing on their structural and spectroscopic properties (Liao et al., 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the target they interact with. Some benzothiazole derivatives have shown promising anti-tubercular activity .

Future Directions

Benzothiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential therapeutic applications .

properties

IUPAC Name

5-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O5S3/c1-2-7-22-14-5-4-13(31(20,27)28)10-16(14)30-19(22)21-18(24)17-9-11-8-12(23(25)26)3-6-15(11)29-17/h1,3-6,8-10H,7H2,(H2,20,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAHULKJOBDEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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